

An In-depth Technical Guide to the Structure and Chemical Properties of Chlamydocin

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Compound of Interest

Compound Name: *Chlamydocin*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlamydocin is a naturally occurring cyclic tetrapeptide that has garnered significant interest within the scientific community for its potent biological activities.^[1] Originally isolated from the fungus *Diheterospora chlamydosporia*, this molecule has been identified as a highly potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in the epigenetic regulation of gene expression. Its profound anti-proliferative and pro-apoptotic effects in various cancer cell lines have positioned **Chlamydocin** as a valuable lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **Chlamydocin**, including detailed experimental protocols for its study.

Chemical Structure and Properties

Chlamydocin is a cyclic tetrapeptide characterized by a unique epoxyketone moiety in its side chain, which is crucial for its irreversible inhibition of HDACs.^[2]

Table 1: Chemical and Physical Properties of **Chlamydocin**

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₃₈ N ₄ O ₆	[3]
Molecular Weight	526.6 g/mol	[3]
IUPAC Name	cyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(α S,2S)- α -amino- η -oxo-2-oxiraneoctanoyl]	[3]
CAS Number	53342-16-8	[3]
SMILES String	O=C(--INVALID-LINK--NC([C@]2([H])N3CCC2)=O)N C(C)(C)C(N--INVALID-LINK--C3=O)=O	[3]
Solubility	Soluble in DMSO, ethanol, and methanol.	[3]

Biological Activity

Chlamydocin exhibits potent and selective inhibitory activity against histone deacetylases, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.

Table 2: In Vitro Biological Activity of **Chlamydocin**

Target/Assay	Cell Line	IC ₅₀ (nM)	Reference(s)
HDAC Activity	-	1.3	[1]
HDAC1	-	0.15	
HDAC6	-	1,100	[3]
Anti-proliferative Activity	A2780 (Ovarian Cancer)	0.36	[3]
Malme-3M (Melanoma)	45	[3]	
MCF-7 (Breast Cancer)	5.3	[3]	
HT-29 (Colon Cancer)	4.3	[3]	
HeLa (Cervical Cancer)	14	[3]	

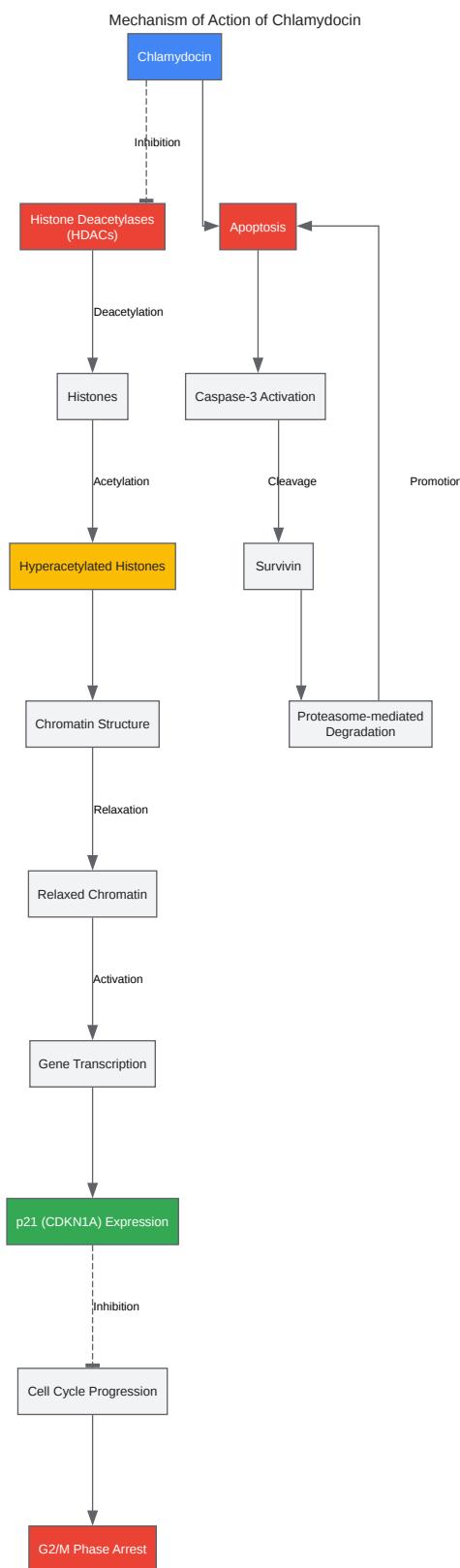
Mechanism of Action: HDAC Inhibition

Chlamydocin functions as a potent inhibitor of class I and IIa histone deacetylases.[\[4\]](#) HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[\[5\]](#)[\[6\]](#) By inhibiting HDACs, **Chlamydocin** promotes a state of histone hyperacetylation, which results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest and apoptosis.[\[7\]](#)[\[8\]](#)

The mechanism of action of **Chlamydocin** involves the following key steps:

- Inhibition of HDACs: **Chlamydocin** binds to the active site of HDAC enzymes, with its epoxyketone moiety likely forming a covalent bond, leading to irreversible inhibition.[\[2\]](#)
- Histone Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetylated histones H3 and H4.

- Induction of p21cip1/waf1: Increased histone acetylation leads to the transcriptional activation of the cyclin-dependent kinase inhibitor p21cip1/waf1.[7]
- Cell Cycle Arrest: The upregulation of p21 results in the arrest of the cell cycle at the G2/M phase.[7][9]
- Induction of Apoptosis: **Chlamydocin** induces programmed cell death (apoptosis) through the activation of caspase-3.[7][1]
- Degradation of Survivin: The activation of caspase-3 is associated with the proteasome-mediated degradation of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[7]



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Caption: Mechanism of action of **Chlamydocin** as an HDAC inhibitor.

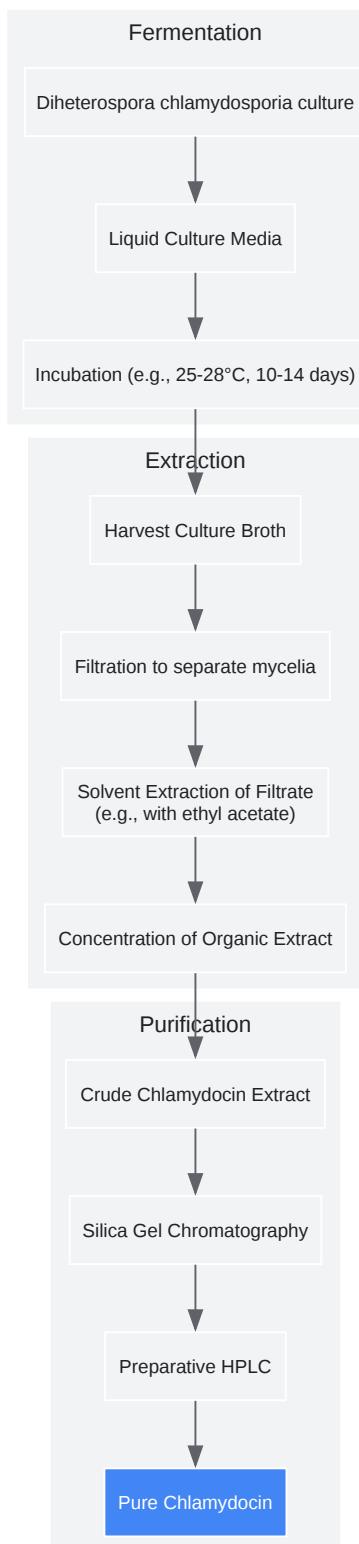
Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of **Chlamydocin**.

Isolation and Purification of Chlamydocin from *Diheterospora chlamydosporia*

The following protocol is a general guideline for the isolation and purification of **Chlamydocin**. Optimization may be required depending on the specific fungal strain and culture conditions.

Isolation and Purification Workflow

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Caption: Workflow for the isolation and purification of **Chlamydocin**.

Methodology:

- Fermentation:
 - Inoculate a suitable liquid culture medium with a culture of Diheterospora chlamydosporia.
 - Incubate the culture under appropriate conditions (e.g., 25-28°C) with shaking for an extended period (e.g., 10-14 days) to allow for the production of **Chlamydocin**.
- Extraction:
 - Harvest the culture broth and separate the fungal mycelia by filtration.
 - Extract the cell-free culture filtrate with an organic solvent such as ethyl acetate.
 - Concentrate the organic extract under reduced pressure to obtain a crude extract.
- Purification:
 - Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to partially purify the compound.
 - Further purify the **Chlamydocin**-containing fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).
 - Collect the fractions containing pure **Chlamydocin** and confirm its identity and purity using analytical techniques such as mass spectrometry and NMR.

HDAC Activity Assay

The following is a general protocol for determining the in vitro HDAC inhibitory activity of **Chlamydocin** using a fluorometric assay.

Methodology:

- Reagent Preparation:

- Prepare a stock solution of **Chlamydocin** in DMSO.
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
- Use a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
- Use a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
- Use purified human recombinant HDAC1 enzyme.

- Assay Procedure:
 - In a 96-well black microplate, add the reaction buffer.
 - Add serial dilutions of **Chlamydocin** or the positive control to the wells.
 - Add the HDAC substrate to all wells.
 - Initiate the reaction by adding the HDAC1 enzyme to all wells except for the no-enzyme control.
 - Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
 - Stop the reaction by adding the developer solution.
 - Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
 - Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
- Data Analysis:
 - Subtract the background fluorescence from the no-enzyme control wells.
 - Calculate the percentage of HDAC inhibition for each concentration of **Chlamydocin**.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-proliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound on cancer cell lines.

Methodology:

- Cell Culture and Seeding:
 - Culture the desired cancer cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
 - Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **Chlamydocin** in the cell culture medium.
 - Remove the old medium from the wells and add the medium containing different concentrations of **Chlamydocin**. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
 - Incubate the plates for a specified period (e.g., 48 or 72 hours).
- MTT Assay:
 - After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
 - During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
 - Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

- Data Analysis:
 - Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the **Chlamydocin** concentration and fitting the data to a dose-response curve.

Conclusion

Chlamydocin stands out as a potent natural product with significant potential for the development of novel anticancer therapies. Its well-defined chemical structure, coupled with its powerful and selective HDAC inhibitory activity, provides a strong foundation for further research and drug development efforts. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of **Chlamydocin** and its analogs, facilitating the advancement of our understanding of its therapeutic potential. As research in the field of epigenetics continues to expand, molecules like **Chlamydocin** will undoubtedly play a pivotal role in the design of next-generation targeted cancer treatments.

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